Sodium pyruvate-2-13C
Overview
Description
Sodium pyruvate-2-13C is a form of pyruvic acid labeled with deuterium and 13C . It acts as an antioxidant and has protective effects against oxygen radicals . It serves as an intermediate in many metabolic pathways such as sugar metabolism . It is converted into acetyl coenzyme A and enters the trichloroacetic acid cycle .
Synthesis Analysis
Hyperpolarized Pyruvate (13C) Injection is a method used for the synthesis of Sodium pyruvate-2-13C . The polarized metabolite is released from the side-arm by a rapid injection of sodium hydroxide . Another method involves the preparation of cell cultures and labelled tracers to the quenching and extraction of metabolites .
Molecular Structure Analysis
The linear formula for Sodium pyruvate-2-13C is CD313COCO2Na . It has a molecular weight of 111.04 .
Chemical Reactions Analysis
Sodium pyruvate-2-13C can be used as a signal in the study of metabolic processes . It is released from the side-arm by a rapid injection of sodium hydroxide .
Physical And Chemical Properties Analysis
Sodium pyruvate-2-13C has a molecular weight of 111.04 . It should be stored refrigerated (-5 °C to 5 °C) and protected from light .
Scientific Research Applications
Enhancing Hyperpolarization in C13-Pyruvate
Sodium pyruvate-2-13C, particularly in its form as [1-13C]pyruvate, has been extensively used in metabolic imaging and spectroscopy due to its diagnostic relevance. The studies have aimed at enhancing the hyperpolarization levels in [1-13C]pyruvate using methods like PHIP-SAH, which is cost-effective and easy to handle. The goal is to optimize this process for future translational steps in metabolic imaging applications, highlighting the potential of sodium pyruvate-2-13C in non-invasive diagnostic procedures (Cavallari et al., 2018).
Multi-Compound Polarization for Metabolic Assessment
The use of [1-13C]pyruvate in co-polarization with other 13C-enriched metabolites allows for the simultaneous assessment of various enzymatic pathways and physiological properties in vivo. This method has been applied in the context of metabolic imaging, particularly in the study of tumor metabolism and pH levels in living tissues, providing a non-invasive and detailed insight into cellular metabolism and physiology (Wilson et al., 2010).
Biocompatible Photoinduced CuAAC Using Sodium Pyruvate
Sodium pyruvate also serves as a reducing agent in biocompatible photoinduced CuAAC reactions. These reactions are beneficial for biomolecular conjugations and are oxygen-tolerant, offering a convenient alternative for biochemical applications and synthesis (Jeong et al., 2021).
Metabolic Imaging with Hyperpolarized [1-13C]Pyruvate
Hyperpolarized [1-13C]pyruvate has been employed in metabolic imaging to visualize prostate tumors, demonstrating its ability to non-invasively detect tumors and track metabolic changes over time. This application is particularly promising for cancer diagnosis and monitoring therapy, as it leverages the enhanced imaging capabilities of hyperpolarized 13C MRI (Nelson et al., 2013).
Cardiac Metabolism and Non-Invasive Imaging
In cardiac studies, sodium pyruvate-2-13C has facilitated non-invasive imaging and monitoring of cardiac metabolism. The use of 13C hyperpolarization enhanced MRI has been instrumental in studying pyruvate metabolism in the heart, especially during ischemic episodes. This has broadened our understanding of heart diseases and potential therapeutic approaches (Golman et al., 2008).
Safety And Hazards
Future Directions
Hyperpolarized 13C-pyruvate MRI is an emerging molecular imaging method that provides real-time assessment of the rate of metabolism through glycolytic pathways in human prostate cancer . This technique has enabled real-time in vivo investigations of metabolism that are central to a variety of diseases, including cancer, cardiovascular disease, and metabolic diseases of the liver and kidney . Future studies are expected to advance the basic understanding of metabolism, improve disease diagnosis, and accelerate treatment assessment .
properties
IUPAC Name |
sodium;2-oxo(213C)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i2+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-CGOMOMTCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583980 | |
Record name | Sodium 2-oxo(2-~13~C)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium pyruvate-2-13C | |
CAS RN |
87976-70-3 | |
Record name | Sodium 2-oxo(2-~13~C)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.